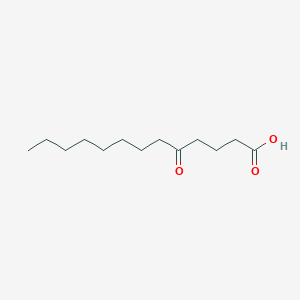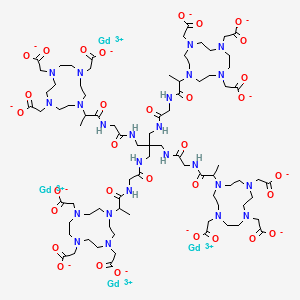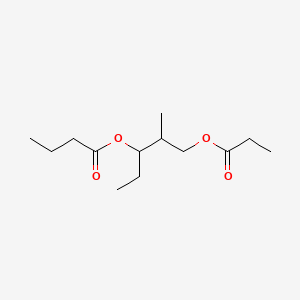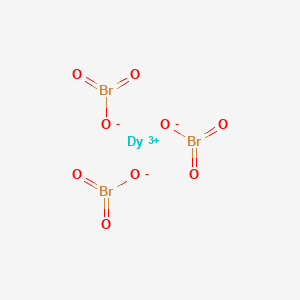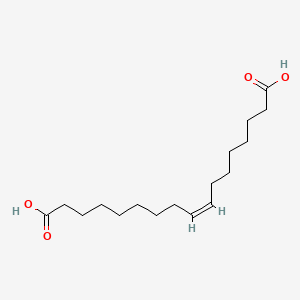
8-Heptadecenedioic acid, (8Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Heptadecenedioic acid, (8Z)- is an organic compound with the molecular formula C17H30O4 It is a type of unsaturated dicarboxylic acid, characterized by the presence of a double bond in the Z (cis) configuration at the 8th position of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Heptadecenedioic acid, (8Z)- typically involves the use of unsaturated fatty acids as starting materials. One common method is the oxidative cleavage of oleic acid, which can be achieved using reagents such as potassium permanganate (KMnO4) or ozone (O3). The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 8-Heptadecenedioic acid, (8Z)- may involve the catalytic hydrogenation of unsaturated fatty acids followed by oxidation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, while oxidizing agents like potassium permanganate or ozone are employed for the subsequent oxidation step.
Chemical Reactions Analysis
Types of Reactions
8-Heptadecenedioic acid, (8Z)- can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Esters, amides
Scientific Research Applications
8-Heptadecenedioic acid, (8Z)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 8-Heptadecenedioic acid, (8Z)- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its antimicrobial properties could be attributed to its ability to disrupt bacterial cell membranes.
Comparison with Similar Compounds
8-Heptadecenedioic acid, (8Z)- can be compared with other similar compounds, such as:
Heptadecanoic acid: A saturated fatty acid with similar chain length but lacking the double bond.
Oleic acid: An unsaturated fatty acid with a double bond in the Z configuration but with a different chain length and functional groups.
Azelaic acid: A dicarboxylic acid with a shorter chain length and different chemical properties.
Properties
CAS No. |
253687-28-4 |
|---|---|
Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(Z)-heptadec-8-enedioic acid |
InChI |
InChI=1S/C17H30O4/c18-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(20)21/h1-2H,3-15H2,(H,18,19)(H,20,21)/b2-1- |
InChI Key |
VDTSYDDUGXHLDV-UPHRSURJSA-N |
Isomeric SMILES |
C(CCC/C=C\CCCCCCC(=O)O)CCCC(=O)O |
Canonical SMILES |
C(CCCC=CCCCCCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


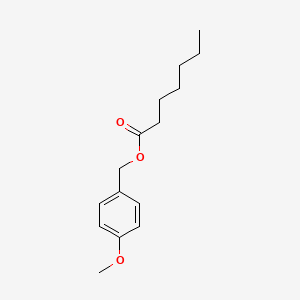
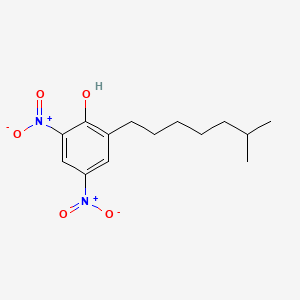

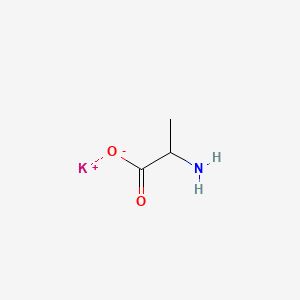
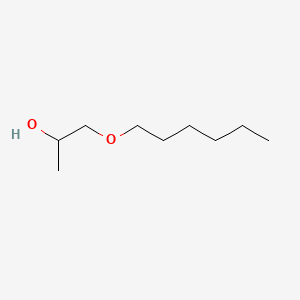
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)




